

role of (+)-trans-C75 in cancer research

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Compound of Interest

Compound Name: (+)-trans-C75

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An In-depth Technical Guide on the Role of **(+)-trans-C75** in Cancer Research

Introduction

C75 is a synthetic, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme responsible for the de novo synthesis of fatty acids.^[1] In normal human tissues, FASN expression is generally low, as dietary fatty acids are the primary source. However, many common human cancers, including those of the breast, prostate, colon, and lung, exhibit significantly upregulated FASN expression to meet the high anabolic demands of rapid cell proliferation.^{[2][3]} This differential expression makes FASN an attractive target for anticancer drug development.^[2]

Initial research focused on a racemic mixture of C75, which demonstrated potent anti-tumor activity but was hampered by a significant side effect: profound weight loss and anorexia.^{[4][5]} A pivotal breakthrough in the field was the discovery that C75 exists as two enantiomers, **(+)-trans-C75** and **(-)-trans-C75**, with distinct pharmacological properties. Subsequent studies revealed that the **(-)-enantiomer** is primarily responsible for the desired anti-tumor effects through FASN inhibition, while the **(+)-enantiomer** mediates the dose-limiting anorectic side effects by inhibiting Carnitine Palmitoyltransferase 1 (CPT1).^{[4][6]}

This guide provides a detailed technical overview of C75, clarifying the specific roles of its enantiomers in cancer research, presenting key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.

Core Mechanism of Action: A Tale of Two Enantiomers

The biological activity of C75 is stereospecific, with each enantiomer targeting a different key metabolic enzyme. Understanding this distinction is critical to appreciating its role and therapeutic potential in oncology.

(-)-trans-C75: The Anti-Tumor Agent

The primary anti-neoplastic activity of the C75 racemic mixture is attributed to the (-)-trans-C75 enantiomer.[\[4\]](#)[\[7\]](#)

- Target: Fatty Acid Synthase (FASN).
- Mechanism: (-)-C75 acts as a slow-binding, irreversible inhibitor of FASN.[\[2\]](#)[\[3\]](#) It covalently binds to the β -ketoacyl synthase (KS) and thioesterase (TE) domains of the FASN enzyme complex.[\[3\]](#)[\[8\]](#)
- Cellular Impact: Inhibition of FASN leads to the accumulation of its substrate, malonyl-CoA. [\[2\]](#) This buildup is a key mediator of cytotoxicity, triggering a cascade of events that includes cell cycle arrest and caspase-dependent apoptosis.[\[2\]](#)[\[9\]](#) This process disrupts the production of essential lipids required for membrane formation, energy storage, and signaling in rapidly dividing cancer cells.[\[10\]](#)[\[11\]](#)

(+)-trans-C75: The Mediator of Anorexia

The (+)-trans-C75 enantiomer has minimal FASN inhibitory activity. Its primary role, particularly in the context of cancer therapy, is its off-target effect on appetite regulation.

- Target: Carnitine Palmitoyltransferase 1 (CPT1).[\[4\]](#)[\[5\]](#)
- Mechanism: (+)-C75, through its coenzyme A (CoA) derivative, inhibits CPT1.[\[4\]](#) CPT1 is the rate-limiting enzyme in fatty acid β -oxidation.
- Systemic Impact: Inhibition of CPT1, particularly in the hypothalamus, is believed to be the central mechanism behind the profound anorexia and weight loss observed with racemic

C75 administration.[4][12] This side effect has significantly limited the clinical development of racemic C75 as a cancer therapeutic.[7]

This differential activity suggests that the development of pure (-)-C75 could offer a therapeutic window, providing the anti-tumor benefits without the dose-limiting toxicity of the (+)-enantiomer.[6][7]

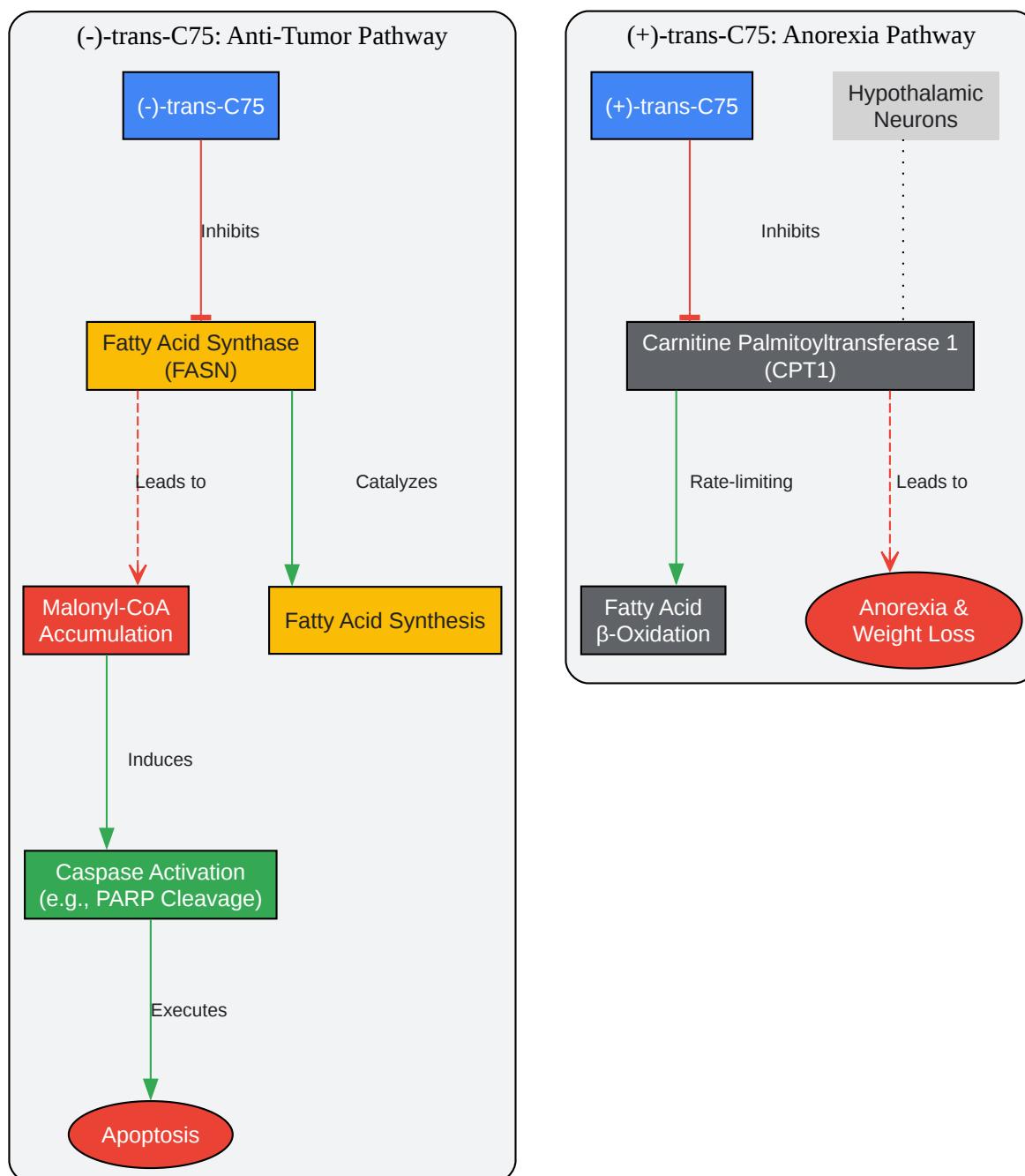
Quantitative Data: Cytotoxicity and Inhibition

The following table summarizes the reported cytotoxic and inhibitory concentrations for C75. It is important to note that much of the early literature utilized the racemic mixture, often referred to simply as "C75" or "(±)-C75".

Compound	Cancer Type	Cell Line / Model	Assay Type	IC50 / Effective Concentration	Reference(s)
(±)-trans-C75	Prostate Cancer	PC3	Clonogenic Assay	35 µM	[12][13][14]
(±)-trans-C75	Prostate Cancer	LNCaP	Spheroid Growth	50 µM	[12][13][14]
(±)-trans-C75	Melanoma	A375	FASN Inhibition	IC50 = 32.43 µM	[13]
(-)-trans-C75	Prostate Cancer	PC3	Clonogenic Assay	More potent than (±)-C75 or (+)-C75	[7]
(+)-trans-C75	-	-	FASN Inhibition	Weak inhibitor	[4][6]
(+)-trans-C75	-	-	CPT1 Inhibition	Potent inhibitor	[4][12]

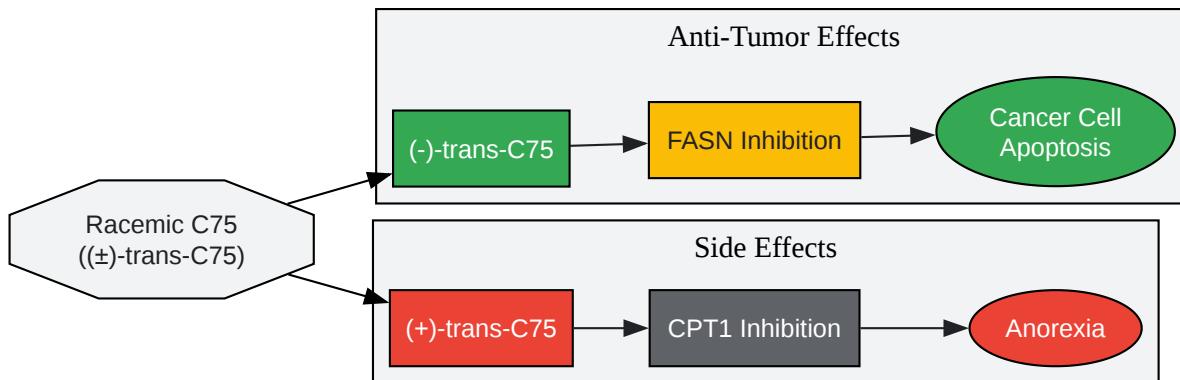
Signaling Pathways and Logical Relationships

The distinct actions of the C75 enantiomers can be visualized to better understand their biological consequences.



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Caption: Differential pathways of C75 enantiomers in cancer research.

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Caption: Logical relationship of C75 enantiomers and their biological outcomes.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. Below are generalized protocols for key experiments used to assess the effects of C75.

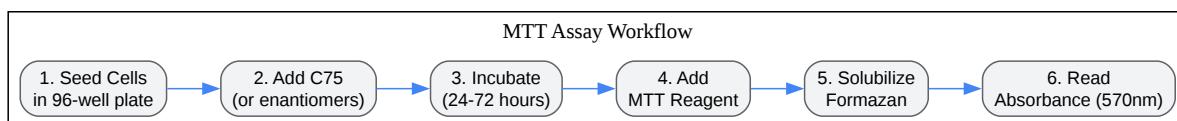
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to a compound.

Protocol:

- Cell Seeding: Seed cancer cells (e.g., PC3, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]
- Treatment: Replace the medium with fresh medium containing various concentrations of **(+)-trans-C75**, **(-)-trans-C75**, or **(±)-trans-C75**. Include a vehicle control (e.g., DMSO).

- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[14]
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.



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Caption: A generalized workflow for the MTT cell viability assay.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, measuring long-term cytotoxicity and radiosensitizing effects.

Protocol:

- Cell Culture: Grow cells to an exponential growth phase in culture flasks.[13]
- Treatment: Treat cells with C75 and/or ionizing radiation. For combination studies, different schedules can be tested (e.g., simultaneous, C75 before radiation, or C75 after radiation). [13]

- Cell Seeding: After treatment, trypsinize the cells, count them, and seed a known number (e.g., 200-1000 cells) into 60 mm dishes.
- Incubation: Incubate the dishes for 10-14 days until visible colonies (>50 cells) are formed.
- Staining: Fix the colonies with methanol and stain them with a solution like 0.5% crystal violet.
- Colony Counting: Count the number of colonies in each dish.
- Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

Protocol:

- Cell Lysis: Treat cells with C75 for a specified time, then wash with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Bcl-xL, p21).[9] Follow this with an incubation with a corresponding HRP-conjugated secondary antibody.

- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify band intensity relative to a loading control (e.g., β -actin or GAPDH).

Conclusion

The story of C75 in cancer research is a compelling example of the importance of stereochemistry in pharmacology. While the racemic mixture showed initial promise as a FASN-targeting anti-cancer agent, its clinical utility was hindered by the anorectic effects mediated by the **(+)-trans-C75** enantiomer's inhibition of CPT1.^[4] Therefore, the primary role of **(+)-trans-C75** in cancer research has been to define the molecular basis for this dose-limiting toxicity. This crucial understanding has shifted the focus toward developing the pure **(-)-trans-C75** enantiomer as a more specific and potentially less toxic therapeutic agent, capable of targeting the FASN-dependent metabolic phenotype of cancer cells while avoiding the detrimental weight loss that is particularly problematic for oncology patients.^{[7][15]} Future research will likely focus on the clinical translation of pure FASN inhibitors that lack the off-target effects of the racemic C75 mixture.

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